![molecular formula C10H8O2 B13970468 (Cyclopenta[b]pyran-2-yl)acetaldehyde CAS No. 391687-99-3](/img/structure/B13970468.png)
(Cyclopenta[b]pyran-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopenta[b]pyran-2-yl)acetaldehyde is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a cyclopentane ring and a pyran ring, with an aldehyde functional group attached to the second carbon of the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta[b]pyran-2-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. In the presence of a palladium catalyst (Pd2(dba)3) and a phosphine ligand (dppe) in toluene, 2-pyrones undergo cycloaddition with vinyl cyclopropanes to afford cyclopenta[b]pyran-2-ones in high yields (78–96%) . The reaction conditions are optimized to achieve a high trans/cis ratio of the cycloadducts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopenta[b]pyran-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can be used.
Major Products Formed
Oxidation: Formation of (Cyclopenta[b]pyran-2-yl)acetic acid.
Reduction: Formation of (Cyclopenta[b]pyran-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Cyclopenta[b]pyran-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Cyclopenta[b]pyran-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the fused ring system may interact with hydrophobic pockets in biological macromolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the same fused ring system but lack the aldehyde functional group.
Cyclopenta[b]pyridine-2-yl derivatives: These compounds have a similar ring structure but contain a nitrogen atom in place of the oxygen atom in the pyran ring.
Uniqueness
(Cyclopenta[b]pyran-2-yl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
391687-99-3 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-cyclopenta[b]pyran-2-ylacetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5,7H,6H2 |
Clave InChI |
BJWLUAYUYGFCIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(OC2=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



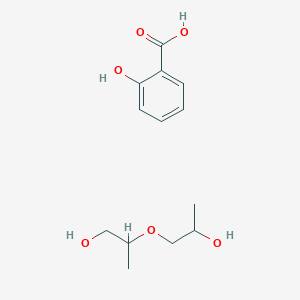
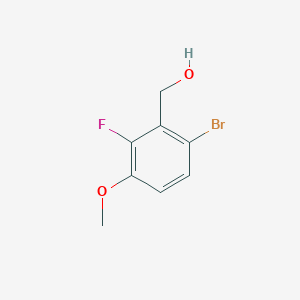
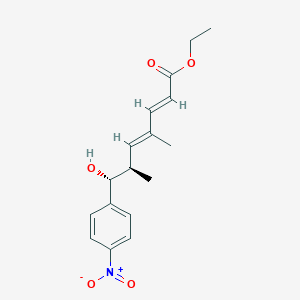
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
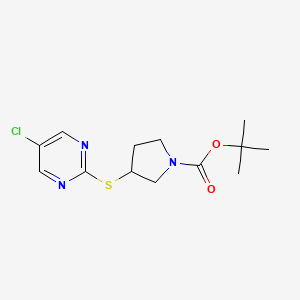
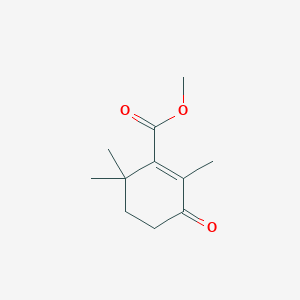
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
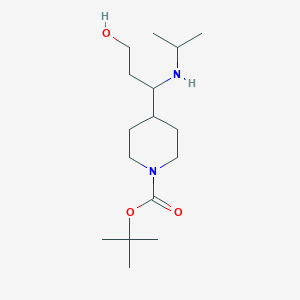
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
